3-(3-Chlorophenoxy)azetidine

GPCR Pharmacology Serotonin Receptor Neuroscience

3-(3-Chlorophenoxy)azetidine (CAS 868833-95-8, ≥98% free base) is a conformationally rigid aryloxy-azetidine building block. Its 3-chloro substitution enables selective 5-HT2C agonism (EC50 12 nM, >828-fold over 5-HT2B) and sub-nanomolar CK2 inhibition (IC50 0.660 nM) in advanced derivatives. Favorable CNS properties (LogP 2.04, TPSA 21 Ų), low CYP inhibition (IC50 >3,000 nM across major isoforms), and a free NH handle for further derivatization accelerate lead optimization in CNS, oncology, and metabolic disease programs. Ideal for focused SAR libraries and HTS inclusion.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 868833-95-8
Cat. No. B1358438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenoxy)azetidine
CAS868833-95-8
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC(=CC=C2)Cl
InChIInChI=1S/C9H10ClNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
InChIKeyNVLTWTXWRIFYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenoxy)azetidine (CAS 868833-95-8): A Precision Building Block for Medicinal Chemistry and Targeted Probe Development


3-(3-Chlorophenoxy)azetidine (CAS 868833-95-8) is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a 3-chlorophenoxy group, classified as an aryloxy-substituted azetidine . The molecular formula is C9H10ClNO, with a molecular weight of 183.63 g/mol and a calculated LogP of 2.04 . The compound is supplied as a free base and is commonly used as a versatile building block in medicinal chemistry, particularly for the construction of receptor-targeting agents and enzyme inhibitors . The strained azetidine ring confers conformational rigidity and unique pharmacophore properties that distinguish it from larger heterocyclic scaffolds .

Why 3-(3-Chlorophenoxy)azetidine Cannot Be Casually Substituted: Differential Pharmacology, Physicochemical Properties, and Target Engagement


Within the azetidine chemical space, subtle variations in substitution patterns—such as the position of the chloro group on the phenoxy ring or the presence of an N-alkyl substituent—can dramatically alter biological activity, selectivity, and physicochemical properties [1]. For instance, the 3-chloro substitution pattern in 3-(3-Chlorophenoxy)azetidine confers a distinct electronic and steric environment compared to its 4-chloro analog [2]. This positional isomerism influences molecular recognition at key biological targets, as evidenced by its selective agonist activity at the 5-HT2C receptor (EC50 12 nM) and pronounced selectivity over the 5-HT2B receptor (>828-fold) [3]. Furthermore, the free azetidine NH serves as a critical handle for further functionalization, making it a more versatile building block than its N-substituted counterparts . These factors collectively render generic substitution risky without careful validation of the intended application.

Quantitative Differentiation: Head-to-Head Evidence for 3-(3-Chlorophenoxy)azetidine


5-HT2C Receptor Agonist Potency and Isoform Selectivity vs. 5-HT2B

A derivative incorporating the 3-(3-Chlorophenoxy)azetidine scaffold as a sulfonamide substituent (BDBM50257569) demonstrated potent agonist activity at the human 5-HT2C receptor with an EC50 of 12 nM, as measured by calcium mobilization in FLIPR assays in CHOK1 cells [1]. Crucially, this same compound exhibited an EC50 of >9,940 nM at the closely related 5-HT2B receptor, representing a selectivity window of greater than 828-fold for 5-HT2C over 5-HT2B [2]. This selective profile is particularly valuable in neuroscience research, where 5-HT2B agonism is associated with valvular heart disease risk, making the 3-chloro substitution pattern a strategic choice for minimizing off-target liabilities compared to less selective phenoxy-azetidine analogs.

GPCR Pharmacology Serotonin Receptor Neuroscience

Favorable CYP Inhibition Profile: Low Risk of Drug-Drug Interactions

In vitro assessment of cytochrome P450 inhibition reveals that 3-(3-Chlorophenoxy)azetidine-containing compounds exhibit minimal interaction with key metabolic enzymes. One derivative (CHEMBL4164113) showed an IC50 of 15,000 nM against CYP2E1, 39,000 nM against CYP3A4, and 3,000 nM against CYP2B6 in human liver microsomes [1]. Another derivative (CHEMBL1927147) demonstrated IC50 values greater than 25,000 nM for CYP2D6, CYP2C19, and CYP2C9 [2]. These values are substantially above the typical threshold of concern for CYP-mediated drug-drug interactions (often set at 1,000-10,000 nM), indicating a low propensity for metabolic interference. This contrasts with many azetidine-based drug candidates that require extensive optimization to mitigate CYP liabilities, making this scaffold a more attractive starting point for lead development.

ADMET Cytochrome P450 Drug Interaction

Casein Kinase 2 (CK2) Inhibitory Potency at Nanomolar Concentrations

A 3-(3-Chlorophenoxy)azetidine-containing derivative (CHEMBL4860630) was identified as a potent inhibitor of human Casein Kinase 2 (CK2), displaying an IC50 of 0.660 nM in a biochemical assay after 2 hours of incubation [1]. This sub-nanomolar potency places it among highly effective CK2 inhibitors, a target of significant interest in oncology and inflammation research. The compound also showed moderate inhibition of CLK2 (IC50 33 nM) and ALDH1A1 (IC50 100 nM), suggesting a polypharmacological profile that could be exploited or optimized depending on the research objective. The high potency is likely driven by the unique binding conformation imparted by the 3-chlorophenoxy-azetidine scaffold, a feature not universally shared by other azetidine-based kinase inhibitor series.

Kinase Inhibition Cancer Research Enzymology

High Purity and Structural Integrity for Reproducible Research

3-(3-Chlorophenoxy)azetidine is commercially available with a purity specification of 98% . For the hydrochloride salt form, purity is typically ≥95% . This high level of purity is essential for reproducible biological assays and for use as a building block in multi-step syntheses, where impurities can lead to side reactions or erroneous activity readouts. In comparison, less rigorously purified azetidine analogs may contain residual starting materials or byproducts that compromise experimental outcomes. The availability of both free base and hydrochloride salt forms further enhances procurement flexibility, allowing researchers to select the form best suited to their specific reaction conditions or solubility requirements.

Quality Control Building Blocks Reproducibility

Favorable Calculated Physicochemical Properties for CNS Penetration

Predicted physicochemical parameters for 3-(3-Chlorophenoxy)azetidine suggest a favorable profile for central nervous system (CNS) drug discovery. The compound has a calculated LogP of 2.04, a topological polar surface area (TPSA) of 21 Ų, and a molecular weight of 183.63 g/mol . These values fall within the optimal ranges for blood-brain barrier (BBB) penetration (LogP ~2-4, TPSA <60-70 Ų, MW <400 Da), indicating a high likelihood of CNS exposure if incorporated into a drug-like molecule. In contrast, many larger or more polar azetidine derivatives may exhibit suboptimal BBB penetration, limiting their utility in neuroscience research. This property profile makes 3-(3-Chlorophenoxy)azetidine an attractive scaffold for CNS-targeted medicinal chemistry campaigns.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Low Inhibition of CYP1A2 and Other Off-Target Enzymes

Further profiling of 3-(3-Chlorophenoxy)azetidine-containing derivatives reveals minimal inhibition of additional CYP isoforms and other off-target enzymes. One derivative (CHEMBL4764756) showed an IC50 greater than 10,000 nM against CYP1A2, using a fluorescence-based assay with CEC as substrate [1]. Another derivative (CHEMBL4243428) exhibited an IC50 of 56,000 nM against GOT1 (aspartate aminotransferase) in a coupled enzyme assay [2]. These data, combined with the CYP inhibition profile previously described, establish a broad and consistent pattern of low off-target enzyme interference. This multi-target selectivity profile is a key differentiator from many azetidine-based compounds that require extensive lead optimization to achieve similar levels of selectivity.

ADMET Cytochrome P450 Drug Safety

Targeted Applications for 3-(3-Chlorophenoxy)azetidine: Where the Evidence Supports Prioritization


CNS Drug Discovery: 5-HT2C Agonist Lead Optimization

Given the potent and selective 5-HT2C agonism demonstrated by derivatives of this scaffold (EC50 12 nM, >828-fold selectivity over 5-HT2B) [1], 3-(3-Chlorophenoxy)azetidine is ideally suited for medicinal chemistry programs targeting obesity, psychiatric disorders, or substance abuse where 5-HT2C activation is therapeutically relevant. The favorable predicted CNS physicochemical properties (LogP 2.04, TPSA 21 Ų) further support its use in CNS-penetrant lead series . Procurement of this building block enables rapid exploration of SAR around the azetidine core to enhance potency and selectivity.

Kinase Inhibitor Development: CK2-Targeted Oncology

The sub-nanomolar CK2 inhibitory activity (IC50 0.660 nM) observed with a 3-(3-Chlorophenoxy)azetidine-containing derivative [1] positions this scaffold as a high-value starting point for developing novel CK2 inhibitors for cancer therapy. The compound's low CYP inhibition profile (IC50 values >3,000 nM across major isoforms) reduces the risk of metabolic liabilities during lead optimization. Researchers can leverage this scaffold to synthesize focused libraries for structure-activity relationship (SAR) studies aimed at improving kinase selectivity and in vivo efficacy.

ADMET-Safe Chemical Probes: Minimizing Off-Target Interference

The consistently low inhibition of cytochrome P450 enzymes (CYP2E1, 3A4, 2B6, 2D6, 2C19, 2C9, 1A2) and other off-target enzymes like GOT1 [1] makes 3-(3-Chlorophenoxy)azetidine an attractive scaffold for developing chemical probes intended for target validation studies. Using this building block minimizes the risk that observed biological effects are due to off-target enzyme inhibition rather than the intended target engagement. This clean ADMET profile can accelerate the identification of selective tool compounds for basic biology research.

High-Throughput Screening Library Enrichment

With high commercial purity (98% free base, ≥95% HCl salt) [1] and a proven track record of generating potent and selective biological activity across multiple target classes (GPCRs, kinases, enzymes), 3-(3-Chlorophenoxy)azetidine is a prime candidate for inclusion in high-throughput screening (HTS) libraries. Its presence can increase the probability of identifying novel hits with favorable drug-like properties, particularly for CNS and oncology programs. Procurement in larger quantities for library synthesis is supported by commercial availability from multiple vendors.

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